(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

Histone Deacetylase HDAC6 Enzyme Inhibition

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a synthetic small molecule belonging to the cinnamamide class, characterized by a 2,6-difluorophenyl ring conjugated to an α,β-unsaturated amide bearing an N-(1-cyanobutyl) substituent. Its molecular formula is C14H14F2N2O with a molecular weight of 264.27 g/mol, and the (E)-stereochemistry of the double bond is confirmed by its InChI string.

Molecular Formula C14H14F2N2O
Molecular Weight 264.276
CAS No. 1312007-02-5
Cat. No. B2417650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
CAS1312007-02-5
Molecular FormulaC14H14F2N2O
Molecular Weight264.276
Structural Identifiers
SMILESCCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F
InChIInChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+
InChIKeyJQQRKBSIQSNRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide (CAS 1312007-02-5): A Structurally Defined Cinnamamide Analog for Focused Screening Libraries


(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a synthetic small molecule belonging to the cinnamamide class, characterized by a 2,6-difluorophenyl ring conjugated to an α,β-unsaturated amide bearing an N-(1-cyanobutyl) substituent . Its molecular formula is C14H14F2N2O with a molecular weight of 264.27 g/mol, and the (E)-stereochemistry of the double bond is confirmed by its InChI string . The compound is commercially available from multiple research chemical suppliers, typically at 95% purity, and is offered exclusively for non-human, non-veterinary research purposes . It is cataloged under ChEMBL ID CHEMBL496108 and appears in the BindingDB database, though the associated affinity data points have been flagged for potential ligand misidentification and require independent verification before any procurement decision is based upon them [1].

Why Generic Substitution Fails: The Unverified Selectivity Profile of (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide


Substitution of (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide with closely related analogs, such as N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide or N-(1-cyano-1-methylpropyl)-3-(2,6-difluorophenyl)prop-2-enamide, is not reliably possible without confirmatory data. The core issue is that the sole public bioactivity record for this specific compound—an HDAC6 IC50 of 3.35 µM and an HDAC1 IC50 of 2.15 µM from the same assay—is linked to a ChEMBL record (CHEMBL496108) for which the structural assignment is questionable, as the provided SMILES string does not correspond to the titled compound [1]. Meanwhile, the analog N-(1-cyano-1-methylpropyl)-3-(2,6-difluorophenyl)prop-2-enamide has been associated with an HDAC IC50 of 219 nM in HeLa nuclear extract, but this result originates from a different assay configuration and cannot be directly compared [2]. Until the ligand identities and assay conditions are independently verified, any assumption of functional equivalence or superiority among these compounds is scientifically unsupported. Consequently, procurement for structure-activity relationship studies must be accompanied by an internal re-characterization of the material and its biological activity.

Quantitative Evidence Guide for (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide: A Critical Appraisal of Available Data


Unverified HDAC6 Enzyme Inhibition Data: A Cautionary Note

A BindingDB entry for CHEMBL496108 (BDBM50492638) reports an HDAC6 IC50 of 3.35 µM (3350 nM) for a compound bearing the same name as (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide. However, the SMILES string associated with this entry (CN1c2ccc(cc2C(=NCC1=O)c1ccccc1)C#CCCCC(=O)NO) is chemically incompatible with the titled structure, indicating a database curation error [1]. The same entry lists an HDAC1 IC50 of 2.15 µM. No valid, structure-verified bioactivity data for the target compound is available from this source.

Histone Deacetylase HDAC6 Enzyme Inhibition

Cross-Study Comparison with a Methyl-Substituted Analog: HeLa Cell HDAC Inhibition

The closest structurally verified analog with public bioactivity data is N-(1-cyano-1-methylpropyl)-3-(2,6-difluorophenyl)prop-2-enamide, which differs only by a methyl group on the carbon α to the amide nitrogen. This analog exhibited an HDAC IC50 of 219 nM in a HeLa cell nuclear extract assay using Fluor de Lys substrate with a 15-minute incubation [1]. A second measurement under identical conditions reported an IC50 of 240 nM [2]. No corresponding data exist for (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide. The structural difference—an (E)-olefin in the target compound versus a saturated linker in the analog—is known to influence conformational flexibility and potentially HDAC isoform selectivity, but without direct head-to-head testing, the magnitude of this effect remains unknown.

HeLa Nuclear Extract Pan-HDAC Inhibition Fluorometric Assay

Structural Differentiation: (E)-Cinnamamide vs. Saturated Propanamide Backbone

A key structural distinction between the target compound and one of its closest commercial analogs, N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, is the nature of the linker between the difluorophenyl ring and the amide carbonyl. The target compound incorporates an (E)-olefin, creating a planar, conjugation-extended cinnamamide system, whereas the propanamide analog features a fully saturated, flexible ethylene linker . In well-studied HDAC inhibitor series, this rigidification has been shown to alter zinc-binding group orientation and isoform selectivity profiles, though no quantitative binding data exist to quantify this effect for this specific pair of compounds. The difference in fluorine substitution pattern (2,6- vs. 2,5-difluoro) further complicates any extrapolation of activity, as both electronic and steric factors at the enzyme active site are likely to differ.

Cinnamamide Acrylamide Conformational Restriction

Research Application Scenarios for (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide Based on Current Evidence


Chemical Probe for De Novo HDAC Isoform Selectivity Profiling

The compound may serve as a starting point for a focused medicinal chemistry effort to profile its HDAC isoform selectivity, particularly given that the (E)-cinnamamide scaffold has precedent in the HDAC inhibitor field. Researchers should independently determine its IC50 values against HDAC1–11 using a standardized recombinant enzyme panel and compare these results to those of the structurally verified analog N-(1-cyano-1-methylpropyl)-3-(2,6-difluorophenyl)prop-2-enamide to establish the impact of the α-methyl group on potency and selectivity. Such data would directly address the current evidence gap and provide a quantitative basis for prioritization over analogs.

Negative Control for Pan-HDAC Assays Requiring a Structurally Related but Weakly Active Compound

If future testing confirms that (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide exhibits only micromolar HDAC inhibition, as suggested by the unverified CHEMBL496108 data, it could be employed as a structurally matched negative control in cellular assays where a closely related but low-potency compound is required to distinguish on-target from off-target effects. This application is contingent upon experimental confirmation of its weak activity profile.

Reference Standard for Analytical Method Development and Metabolite Identification

Given its well-defined structure, high commercial purity (typically 95%), and the availability of its full InChI and SMILES descriptors, the compound is suitable as a reference standard for developing and validating HPLC-MS or GC-MS methods aimed at detecting this scaffold or its potential metabolites in biological matrices. Its distinct 2,6-difluorophenyl signature can facilitate selective ion monitoring in complex samples.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Cinnamamide-Based Inhibitors

The compound's (E)-cinnamamide core, combined with the 2,6-difluorophenyl group and the cyanobutyl side chain, makes it a versatile template for parallel synthesis of a focused library. By systematically varying the amine substituent and the aryl ring, researchers can generate SAR data that may reveal potent and selective HDAC inhibitors. Procurement of this specific compound is justified as the parent scaffold from which rationally designed analogs can be derived.

Quote Request

Request a Quote for (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.